![molecular formula C17H20N2O5 B2707179 3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide CAS No. 1607280-90-9](/img/structure/B2707179.png)
3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide
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Overview
Description
The compound is an organic molecule with several functional groups, including a formyl group, a methoxy group, and an oxazole ring. These functional groups could potentially influence the compound’s reactivity and interactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing nitrogen and oxygen, is a notable feature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The formyl group could undergo reactions such as nucleophilic addition, while the oxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Biological Studies and Cell Viability Assays
- MTT Assay : MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) is commonly used to assess cell viability based on redox potential. Active cells convert MTT to insoluble purple formazan, allowing quantification of cell viability .
Computational Chemistry and Theoretical Studies
- Quantum Calculations : Theoretical studies using methods like B3LYP/6-311G(2d,p) can predict electronic properties. Calculating HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies helps estimate chemical stability and reactivity .
Energetic Materials and Explosives Research
- Nitro Derivatives : The presence of a formyl group adjacent to the methoxyphenyl ring makes this compound interesting for designing energetic materials. Nitro-substituted derivatives could exhibit explosive properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-12-8-14(18-24-12)10-19(2)17(21)6-7-23-15-5-4-13(11-20)9-16(15)22-3/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZBCHCWOGACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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